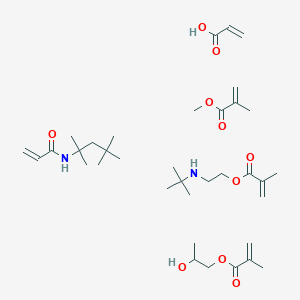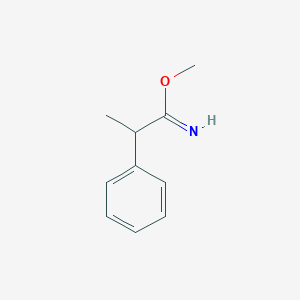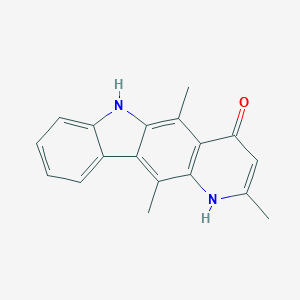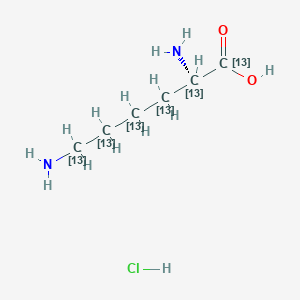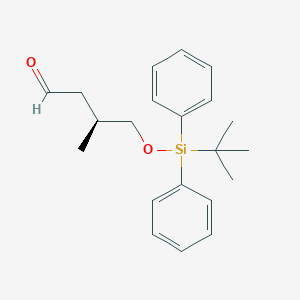
(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: is a chemical compound with a specific stereochemistry, indicated by the (3S) prefix. This compound is characterized by the presence of a methyl group, a tert-butyl group, and a diphenylsilyloxy group attached to a butanal backbone. It is often used in research and experimental settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-methyl-1-butanol and diphenylsilanol.
Protection of Hydroxyl Group: The hydroxyl group of (S)-3-methyl-1-butanol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyl ether.
Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Formation of Diphenylsilyloxy Group: The aldehyde is reacted with diphenylsilanol in the presence of a base, such as triethylamine, to form the diphenylsilyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylsilyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diphenylsilyloxy group may also facilitate interactions with hydrophobic regions of biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: The enantiomer of the compound with different stereochemistry.
(3S)-3-Methyl-4-(tert-buty)dimethylsilyloxy)butanal: Similar structure but with dimethylsilyloxy group instead of diphenylsilyloxy.
(3S)-3-Methyl-4-(tert-buty)trimethylsilyloxy)butanal: Contains a trimethylsilyloxy group.
Uniqueness
- The presence of the diphenylsilyloxy group in (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal imparts unique chemical properties, such as increased hydrophobicity and potential for specific molecular interactions.
- The stereochemistry (3S) also plays a crucial role in its reactivity and interactions with other molecules.
Propiedades
IUPAC Name |
(3S)-4-[tert-butyl(diphenyl)silyl]oxy-3-methylbutanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2Si/c1-18(15-16-22)17-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,18H,15,17H2,1-4H3/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCGTKPAENHKCL-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
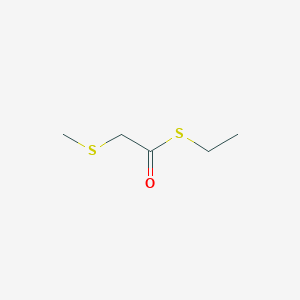
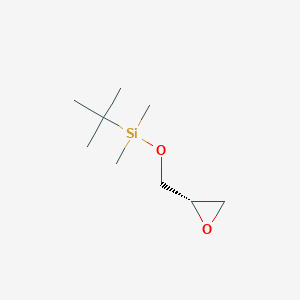
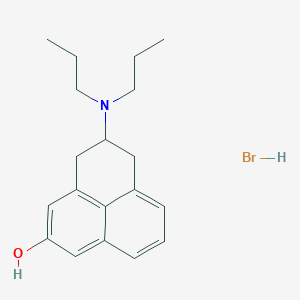
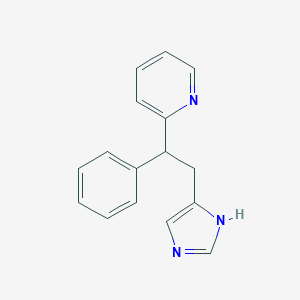
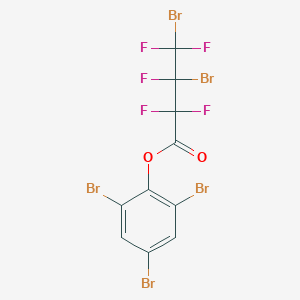
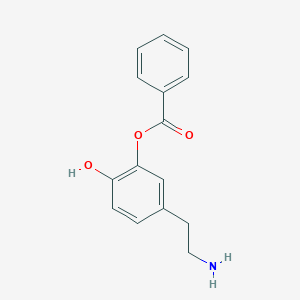
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)
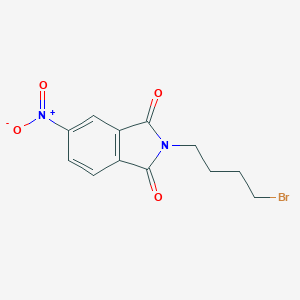
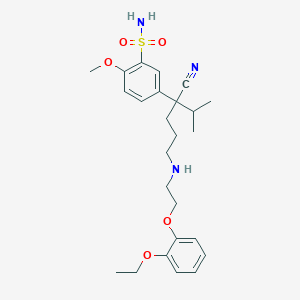
![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)
